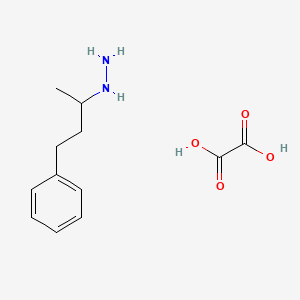
Fmoc-Dap{(tBu)Ser-Boc}-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Dap{(tBu)Ser-Boc}-OH is a compound used primarily in the field of peptide synthesis. It is a derivative of diaminopropionic acid, where the amino groups are protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups, and the serine residue is protected by a tert-butyl (tBu) group. This compound is essential in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dap{(tBu)Ser-Boc}-OH typically involves multiple steps, starting with the protection of the amino groups on diaminopropionic acid. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The Boc group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions . The serine residue is protected by reacting it with tert-butyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of solid-phase synthesis techniques allows for the efficient production of this compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Dap{(tBu)Ser-Boc}-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc, Boc, and tBu protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF). The tBu group is also removed using TFA.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences and structures. The deprotected amino acid residues can be further reacted to form longer peptide chains or modified to introduce specific functional groups .
Aplicaciones Científicas De Investigación
Fmoc-Dap{(tBu)Ser-Boc}-OH is widely used in scientific research for the synthesis of peptides and proteins. Its applications include:
Mecanismo De Acción
The mechanism of action of Fmoc-Dap{(tBu)Ser-Boc}-OH involves the sequential addition of amino acids to a growing peptide chain. The Fmoc group protects the amino group during the coupling reaction, preventing unwanted side reactions. The Boc and tBu groups protect the side chains of the amino acids, ensuring the correct sequence and structure of the final peptide . The deprotection steps remove these protecting groups, allowing the peptide to fold into its native conformation and exhibit its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Dap(Boc)-OH: Similar structure but lacks the serine residue.
Fmoc-Ser(tBu)-OH: Contains only the serine residue with Fmoc and tBu protecting groups.
Fmoc-Lys(Boc)-OH: Contains lysine instead of diaminopropionic acid.
Uniqueness
Fmoc-Dap{(tBu)Ser-Boc}-OH is unique due to the presence of both diaminopropionic acid and serine residues, each protected by specific groups. This allows for the synthesis of peptides with complex sequences and structures, making it a valuable tool in peptide synthesis and research .
Propiedades
Fórmula molecular |
C30H39N3O8 |
|---|---|
Peso molecular |
569.6 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H39N3O8/c1-29(2,3)40-17-24(33-28(38)41-30(4,5)6)25(34)31-15-23(26(35)36)32-27(37)39-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,15-17H2,1-6H3,(H,31,34)(H,32,37)(H,33,38)(H,35,36)/t23-,24-/m0/s1 |
Clave InChI |
IJIRUYKUJDZKIA-ZEQRLZLVSA-N |
SMILES isomérico |
CC(C)(C)OC[C@@H](C(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OCC(C(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


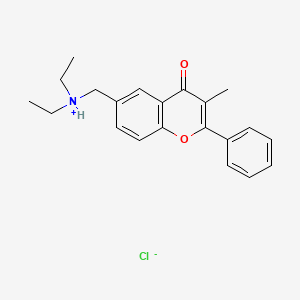
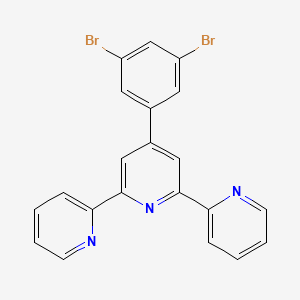
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)
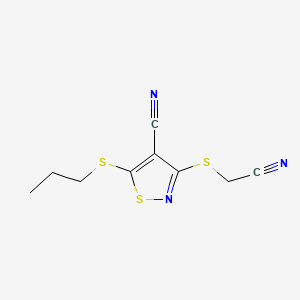
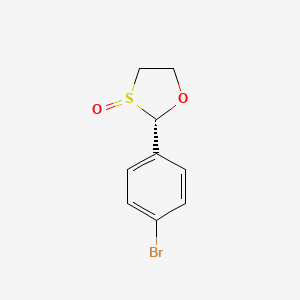
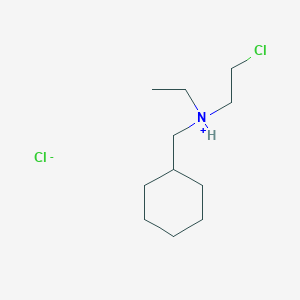
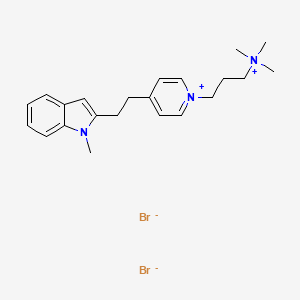
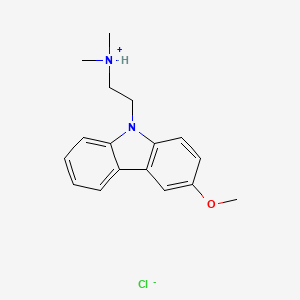

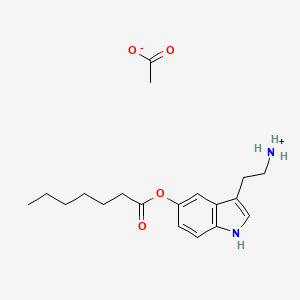
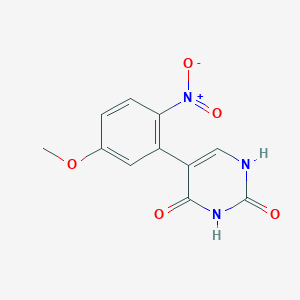
![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
